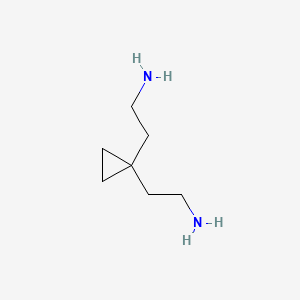
2,2'-(Cyclopropane-1,1-diyl)diethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Cyclopropane-1,1-diyl)diethanamine is an organic compound with the molecular formula C7H16N2 It features a cyclopropane ring bonded to two ethanamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclopropane-1,1-diyl)diethanamine typically involves the reaction of cyclopropane derivatives with ethanamine. One common method involves the use of cyclopropane-1,1-dicarboxylic acid as a starting material, which is then converted to the corresponding diester. This diester undergoes reduction to yield the desired diethanamine compound .
Industrial Production Methods
Industrial production of 2,2’-(Cyclopropane-1,1-diyl)diethanamine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Cyclopropane-1,1-diyl)diethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: The ethanamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2,2’-(Cyclopropane-1,1-diyl)diethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2,2’-(Cyclopropane-1,1-diyl)diethanamine involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, potentially altering their activity. The ethanamine groups may also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: A precursor in the synthesis of 2,2’-(Cyclopropane-1,1-diyl)diethanamine.
Cyclopropane-1,1-diyl diacetate: Another derivative of cyclopropane with different functional groups.
Uniqueness
2,2’-(Cyclopropane-1,1-diyl)diethanamine is unique due to its combination of a cyclopropane ring and ethanamine groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C7H16N2 |
|---|---|
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
2-[1-(2-aminoethyl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C7H16N2/c8-5-3-7(1-2-7)4-6-9/h1-6,8-9H2 |
Clave InChI |
VTJCVXSDZPOAPI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCN)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)
![1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13100782.png)
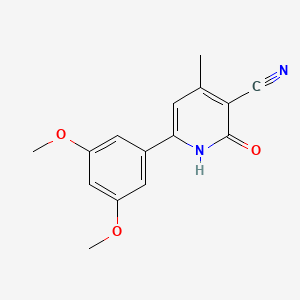
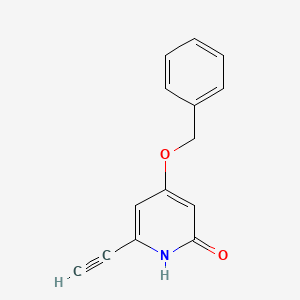
![2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13100797.png)

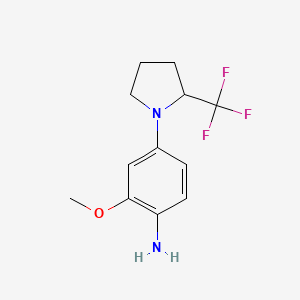
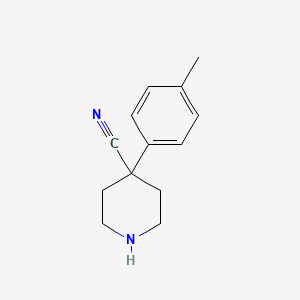
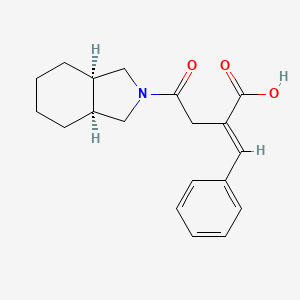
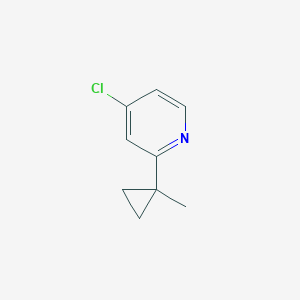
![(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol](/img/structure/B13100841.png)
![Imidazo[5,1-C][1,2,4]triazine](/img/structure/B13100844.png)

